molecular formula C13H19NO5 B2895156 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 2411251-98-2

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No.: B2895156
CAS No.: 2411251-98-2
M. Wt: 269.297
InChI Key: YVGNRWASEMXVBY-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a carboxylic acid, an ester, and a ketone. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through an intramolecular Diels-Alder reaction. This reaction involves a diene and a dienophile, leading to the formation of the bicyclic structure .

Subsequent steps involve the introduction of the ester and carboxylic acid groups. This can be done through esterification and carboxylation reactions under controlled conditions. The use of protecting groups, such as tert-butyl, is common to prevent unwanted side reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone and ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNRWASEMXVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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